(5-Aminobenzo[d]isoxazol-3-yl)methanol
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Overview
Description
(5-Aminobenzo[d]isoxazol-3-yl)methanol is a compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine to generate a nitrile oxide intermediate, which then undergoes cycloaddition to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce high yields of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
(5-Aminobenzo[d]isoxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitro group can produce an amine .
Scientific Research Applications
(5-Aminobenzo[d]isoxazol-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Aminobenzo[d]isoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Aminobenzo[d]isoxazol-3-yl)methanol include other isoxazole derivatives, such as:
- 3-Amino-5-methylisoxazole
- 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(5-amino-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4,9H2 |
InChI Key |
MXCYEJRKORUHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)CO |
Origin of Product |
United States |
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